molecular formula C10H9ClF3NO4S B1298568 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid CAS No. 612043-43-3

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid

Cat. No.: B1298568
CAS No.: 612043-43-3
M. Wt: 331.7 g/mol
InChI Key: LESWHGIWOFMIHL-UHFFFAOYSA-N
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Description

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid is a synthetic organic compound characterized by the presence of a sulfonamide group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-3-(trifluoromethyl)aniline, which is reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Formation of Sulfonamide: The intermediate product is then treated with a suitable base, such as sodium hydroxide, to neutralize the reaction mixture and form the sulfonamide derivative.

    Introduction of Propanoic Acid Moiety: The sulfonamide derivative is subsequently reacted with acrylonitrile under basic conditions to introduce the propanoic acid moiety through a Michael addition reaction.

    Hydrolysis: The nitrile group is hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation or concentrated sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s sulfonamide group is known for its biological activity, making it a candidate for studying enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound, sharing the trifluoromethyl and chlorine substituents.

    Sulfanilamide: A simpler sulfonamide compound used as an antibacterial agent.

    3-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the sulfonamide group.

Uniqueness

3-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonamido)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics

Properties

IUPAC Name

3-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO4S/c11-8-2-1-6(5-7(8)10(12,13)14)20(18,19)15-4-3-9(16)17/h1-2,5,15H,3-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWHGIWOFMIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCC(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301192950
Record name N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612043-43-3
Record name N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=612043-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl]-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301192950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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